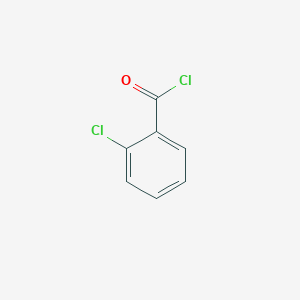

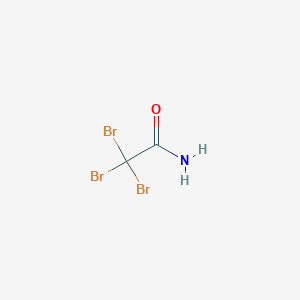

2,2,2-Tribromoacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided papers. For instance, the synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives is achieved through a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, which suggests a versatile approach to assembling complex molecular structures from simpler starting materials . Similarly, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates involves a domino bromo-cyclization and elimination pathway, indicating that brominated acetamide derivatives can be synthesized through strategic reaction pathways .

Molecular Structure Analysis

While the molecular structure of 2,2,2-Tribromoacetamide is not explicitly analyzed in the papers, the structures of related compounds, such as the triazoloquinoxaline and triazole derivatives, are likely to provide insights into the electronic and steric effects of substituents on acetamide scaffolds. These effects are crucial for understanding the reactivity and properties of 2,2,2-Tribromoacetamide .

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are diverse. The papers describe reactions such as the Ugi four-component reaction and copper-catalyzed tandem reactions, which are methods to create complex fused tricyclic scaffolds . Additionally, the domino bromo-cyclization and elimination pathway used to synthesize brominated amino butene derivatives from trichloroacetimidates could be relevant to understanding the reactivity of brominated acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Tribromoacetamide are not directly reported in the papers. However, the synthesis and characterization of related compounds, such as 2-(1H-1,2,4-triazol-1-yl) acetamide, involve techniques like NMR, MS, IR, and elemental analysis, which are essential for determining the properties of organic compounds. These techniques could be applied to 2,2,2-Tribromoacetamide to deduce its properties .

Applications De Recherche Scientifique

Vibrational Spectra and Molecular Structure Analysis

- 15N Isotopic Effects on Raman Spectra : The study of 15N-tribromoacetamide provides insights into its Raman spectra and isotopic shifts due to 15N. The research contributes to understanding the vibrational spectra, molecular structure, and various geometric parameters of tribromoacetamide (Suero, Robles, & Márquez, 1986).

Phase Transitions and Nuclear Quadrupole Resonance

- Phase Transitions and 81Br NQR : This research on tribromoacetamide (TBAA) explores its phase transitions and the nuclear quadrupole resonance (NQR) of 81Br. It offers an understanding of thermal motions and phase transition nature in TBAA (Hashimoto, Furukawa, & Terao, 1995).

Reductive Dehalogenation in Drinking Water

- Reductive Dehalogenation by Zero-Valent Iron and Copper : This study investigates the use of zero-valent iron (ZVI) and copper in the reductive dehalogenation of haloacetamides like tribromoacetamide in drinking water, exploring its implications for water treatment technologies (Chu et al., 2016).

Analytical Techniques in Drinking Water Assessment

- Liquid Chromatography and Mass Spectrometry for Haloacetamides : Research on the determination of haloacetamides, including tribromoacetamide, in drinking water using advanced analytical methods highlights its significance in assessing water quality and safety (Chu et al., 2012).

Antiviral Drug Development

- Covalent SARS-CoV-2 Main Protease Inhibitors : Tribromoacetamide has been studied as a part of the design of covalent inhibitors targeting the main protease of SARS-CoV-2, indicating its potential application in antiviral drug development (Ma et al., 2021).

Formation in Water Treatment Processes

- Formation in Chlorination at Water Purification Plants : The research on the occurrence and formation of haloacetamides, including tribromoacetamide, during water purification processes in Japan, sheds light on its presence in drinking water and the factors affecting its formation (Kosaka, Ohkubo, & Akiba, 2016).

Mécanisme D'action

Propriétés

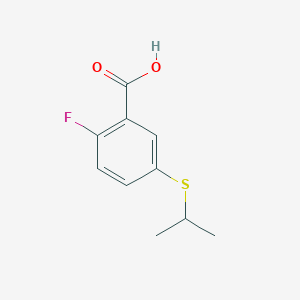

IUPAC Name |

2,2,2-tribromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCCSQMJUGMAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532487 | |

| Record name | 2,2,2-Tribromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Tribromoacetamide | |

CAS RN |

594-47-8 | |

| Record name | 2,2,2-Tribromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of N-aryl-2,2,2-tribromoacetamides revealed by the research?

A1: The research focused on analyzing the crystal structures of three different N-aryl-2,2,2-tribromoacetamides, highlighting the diverse weak interactions present within their crystal lattices []. While the specific aryl substituents aren't detailed in the abstract, the study underscores that these modifications lead to variations in intermolecular interactions, such as halogen bonding and pi-stacking, within the crystal structures. This insight suggests that altering the aryl group can significantly influence the solid-state packing and potentially the physicochemical properties of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)